2-Benzyloxy-5-iodo-3-Methylpyridine
Description
2-Benzyloxy-5-iodo-3-Methylpyridine is a halogenated pyridine derivative characterized by a benzyloxy group at position 2, an iodine atom at position 5, and a methyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern. The methyl group at position 3 introduces steric hindrance, which may influence reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
5-iodo-3-methyl-2-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSKTILAFMFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-iodo-3-Methylpyridine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methylpyridine.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the second position of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-iodo-3-Methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and benzyl chloride (C6H5CH2Cl) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are employed under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Benzyloxy-5-iodo-3-Methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-iodo-3-Methylpyridine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 2-Benzyloxy-5-iodo-3-Methylpyridine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:
Substituent Effects on Reactivity and Bioactivity
- Halogen Influence : The iodine atom in this compound contrasts with fluorine in 5-fluorouracil. Iodine’s larger atomic radius and lower electronegativity enhance its utility in cross-coupling reactions, whereas fluorine’s electronegativity directly disrupts enzyme binding in 5-fluorouracil’s mechanism .
- Benzyloxy vs. However, methoxy groups (e.g., in 5-[3-(Benzyloxy)phenyl]-2-Methoxypyridine) may confer greater metabolic stability .
Biological Activity
2-Benzyloxy-5-iodo-3-methylpyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, and discusses relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a benzyloxy group at position 2, an iodine atom at position 5, and a methyl group at position 3. The presence of iodine enhances the compound's reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
| Salmonella enterica | 12 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, the compound has been investigated for its anticancer activity. It has shown promise in inhibiting the proliferation of various cancer cell lines, potentially by inducing apoptosis or disrupting cell cycle progression.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 6.3 |
| A549 (Lung Cancer) | 7.1 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or interfere with signaling pathways crucial for microbial survival and cancer cell growth.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular responses to stress or damage.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of bacteria. The results indicated that this compound was one of the most effective against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In vitro studies have shown that treatment with this compound resulted in significant apoptosis in HeLa cells, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways . These findings highlight the compound's potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
